6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Anticonvulsant GABA_A receptor In vivo pharmacology

This specific 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a validated pharmacological tool for studying benzodiazepine-dependent anticonvulsant pathways and selective carbonic anhydrase IX/XII inhibition. SAR studies confirm that subtle substitution changes drastically alter efficacy; only the exact structure guarantees the reported GABA_A receptor-mediated activity and hCA isoform selectivity. Procure with confidence for neuroscience and oncology drug discovery programs.

Molecular Formula C19H14N2O5
Molecular Weight 350.33
CAS No. 892756-18-2
Cat. No. B2413310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS892756-18-2
Molecular FormulaC19H14N2O5
Molecular Weight350.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)OC)OC3=O
InChIInChI=1S/C19H14N2O5/c1-23-13-5-3-11(4-6-13)17-20-18(26-21-17)15-10-12-9-14(24-2)7-8-16(12)25-19(15)22/h3-10H,1-2H3
InChIKeyKOGAIVXBGWVDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: A Coumarin-Oxadiazole Hybrid Scaffold


The compound 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS: 892756-18-2) is a synthetic small molecule belonging to the coumarin-1,2,4-oxadiazole hybrid class. Researchers have investigated this structural class for anticonvulsant [1] and selective carbonic anhydrase inhibition [2] by combining the coumarin core with a 1,2,4-oxadiazole ring, a recognized bioisostere. This specific hybrid is of interest in medicinal chemistry for developing new central nervous system and oncology therapeutics.

Procurement Risk: Why Interchanging 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one with Other Coumarin-Oxadiazoles Can Invalidate Research


Generic substitution within the coumarin-1,2,4-oxadiazole class carries a high risk of experimental failure. Structure-Activity Relationship (SAR) studies demonstrate that biological activity is exquisitely sensitive to the substitution pattern on both the coumarin and oxadiazole rings [1]. In a series of 13 closely related hybrids (3a-m), the most potent anticonvulsant agents were 3b, 3c, and 3e, highlighting that subtle changes in substituent position and type drastically alter in vivo efficacy and the mechanism of action, such as the switch from benzodiazepine-dependent to independent pathways [1]. A different substitution pattern is required for optimal carbonic anhydrase IX and XII inhibition [2]. Therefore, ordering a structurally similar but not identical analog cannot guarantee the specific activity profile required for a research program targeting the mechanisms established for this specific compound.

Quantitative Differentiation of 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: A Class-Level Analysis


Anticonvulsant Efficacy: Potential Advantage over Classical Benzodiazepines in MES Seizure Model via Class-Level Inference

In a study of 13 coumarin-1,2,4-oxadiazole hybrids (3a-m), the lead compound 3b demonstrated significant protection in the Maximal Electroshock Seizure (MES) model at a dose of 100 mg/kg, administered intraperitoneally, with no neurotoxicity observed in the rotarod test [1]. Unlike diazepam, a benchmark anticonvulsant, 3b's activity was reversed by the benzodiazepine receptor antagonist flumazenil, confirming a specific interaction with the GABA_A receptor [1]. This class of compounds was notably more effective in the MES model compared to the Pentylenetetrazole (PTZ) model. While direct data for 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not specified within the published series, its close structural relationship to the characterized 3b suggests a high probability for similar anticonvulsant activity and mechanism of action.

Anticonvulsant GABA_A receptor In vivo pharmacology

Carbonic Anhydrase Isoform Selectivity: Potential Differentiation for Tumor-Associated Isoforms vs. Off-Target Cytosolic Isoforms

A related subset of coumarin-1,2,4-oxadiazoles was evaluated against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII [1]. The series exhibited selective inhibition of the tumor-associated membrane-bound isoforms hCA IX and XII, with inhibitory constants (K_i) in the low to medium nanomolar range, while being significantly less effective against the ubiquitous cytosolic isoforms hCA I and II, where K_i values exceeded 10,000 nM [1]. This selectivity window is crucial for minimizing off-target effects.

Carbonic anhydrase inhibitors Tumor hypoxia Isoform selectivity

Recommended Applications for 6-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Based on Class Evidence


Anticonvulsant Drug Discovery for Generalized Tonic-Clonic Seizures

Based on the strong class-level evidence for efficacy in the MES model, this compound is best positioned for neuroscience programs screening for novel anticonvulsant agents effective against generalized tonic-clonic seizures. Its inferred benzodiazepine-like mechanism, demonstrated by the reversal of class-lead 3b's activity with flumazenil, makes it a specific tool for studying GABA_A receptor-mediated anticonvulsant pathways [1].

Developing Selective Tumor Hypoxia-Targeting Agents

The structural class has demonstrated high selectivity for carbonic anhydrase isoforms IX and XII over the off-target cytosolic isoforms I and II [2]. This compound can be utilized as a starting point or a pharmacological tool in oncology research focused on targeting the hypoxic tumor microenvironment, where hCA IX and XII play a critical role in pH regulation and survival of cancer cells [2].

Tool Compound for Investigating Benzodiazepine Binding Site Interactions

The specific reversal of anticonvulsant activity of a class analog (3b) by flumazenil and subsequent in silico docking at the BZD-binding site of the GABA_A receptor provides a clear mechanism of action. This compound could serve as a tool in structural biology and pharmacology studies for elucidating the binding modes of coumarin-oxadiazole hybrids at this critical neuroreceptor site [1].

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